molecular formula C8H13N3O4 B6330488 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole CAS No. 1240566-63-5

1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole

Cat. No. B6330488
CAS RN: 1240566-63-5
M. Wt: 215.21 g/mol
InChI Key: SEFPZFKGHGDFOU-UHFFFAOYSA-N
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Description

The compound “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “2,2-Dimethoxypropyl” part suggests the presence of a propyl group (a three-carbon chain) with two methoxy groups attached to the second carbon .


Molecular Structure Analysis

The molecular structure of “this compound” would likely feature a pyrazole ring, a propyl chain, and two methoxy groups. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the nitro group might make the compound more reactive towards reduction reactions .

Scientific Research Applications

Pyrazolines, including 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole, are significant heterocyclic compounds known for their diverse biological properties. These nitrogen-containing five-membered ring compounds have stimulated extensive research due to their various pharmacological effects. Pyrazoline derivatives demonstrate a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and many others. This wide range of activities is attributed to the structural versatility and reactivity of pyrazolines, making them valuable in therapeutic applications and pharmaceutical compositions (Shaaban, Mayhoub, & Farag, 2012).

Synthesis and Chemical Properties

The synthesis of pyrazole derivatives, including this compound, typically involves condensation followed by cyclization. These synthetic routes are crucial for developing pyrazole-based heterocyclic compounds with potential yields under various conditions. The synthetic methodologies highlight the adaptability of pyrazoles as synthons in organic chemistry, underpinning their extensive applications in creating biologically active compounds. Pyrazole derivatives exhibit widespread biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects, underscoring their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Applications in Drug Development

Pyrazoline derivatives, by virtue of their structural diversity and biological activity, are employed in the development of new therapeutic agents. Their application in anticancer research is particularly noteworthy. These compounds have shown significant efficacy against various cancer cell lines, offering a promising avenue for novel anticancer drug development. The exploration of pyrazoline derivatives in medicinal chemistry is driven by their potential to act as effective therapeutic agents with diverse biological activities. This has led to a growing interest in the synthesis of novel pyrazoline derivatives with enhanced pharmacological profiles (Ray et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many biologically active pyrazoles act by interacting with enzymes or receptors in the body .

Future Directions

The future directions for research on “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” would depend on its potential applications. Pyrazole derivatives are of interest in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

1-(2,2-dimethoxypropyl)-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-8(14-2,15-3)6-10-5-4-7(9-10)11(12)13/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFPZFKGHGDFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC(=N1)[N+](=O)[O-])(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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